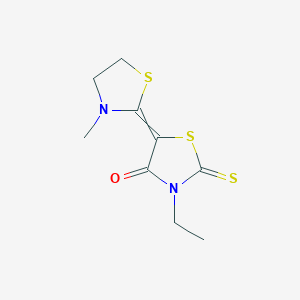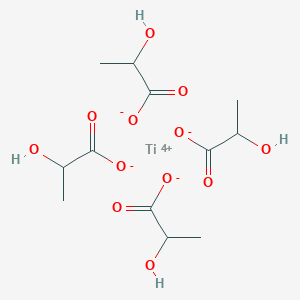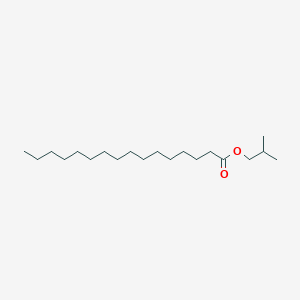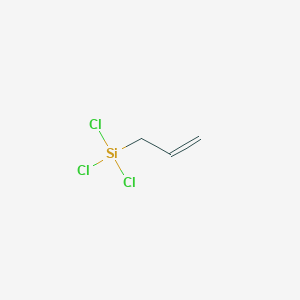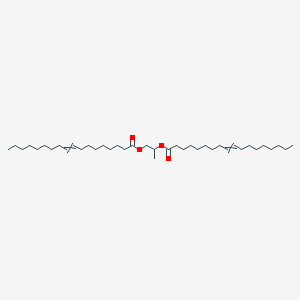
Propylene glycol dioleate
Overview
Description
Synthesis Analysis
Propylene glycol fatty acid monoesters, including dioleate, are synthesized enzymatically to overcome challenges associated with chemical processes. The production involves lipase-catalyzed reactions in organic solvents with propylene glycol and various acyl donors. This method highlights an efficient approach to synthesizing propylene glycol derivatives, including dioleate, with high yield and specificity under controlled conditions (Shaw & Lo, 1994).
Molecular Structure Analysis
Research into the structure of propylene glycol and its derivatives, like dioleate, provides insights into their molecular composition. Studies using techniques such as dielectric spectroscopy have explored the intermolecular interactions and the structure of propylene glycol clusters, offering a foundation for understanding the molecular structure of its dioleate derivative (Usacheva et al., 2010).
Chemical Reactions and Properties
Propylene glycol participates in various chemical reactions, forming compounds such as acetals and ketals when reacting with aldehydes and ketones. These reactions are significant in the context of food flavorings but also hint at the reactivity of propylene glycol derivatives like dioleate in different chemical environments (Elmore, Dodson, & Mottram, 2014).
Physical Properties Analysis
The physical properties of propylene glycol and its derivatives, including dioleate, are pivotal in their application across different industries. Propylene glycol exhibits a range of physical properties, such as solubility and viscosity, which can be modified through the creation of derivatives like dioleate to suit specific industrial applications.
Chemical Properties Analysis
The chemical properties of propylene glycol derivatives, including dioleate, are influenced by their molecular structure and the nature of their chemical bonds. Studies on propylene glycol have shown it undergoes various reactions, including esterification and acetal formation, providing a base for understanding the reactivity and chemical behavior of its derivatives (Sharma, Nagarajan, & Gurudutt, 1998).
Scientific Research Applications
Propylene glycol is a commonly used solvent in drug preparation, but it has been associated with toxic effects in animals and humans, including seizures, cardiac arrhythmias, hepatic and renal damage, hemolysis, and serum hyperosmolality (Macdonald et al., 1987).
Propylene glycol has been found in the plasma of free-ranging green sea turtles, raising questions about potential environmental contamination and its effects on sea turtle physiology (Niemuth et al., 2018).
It is used as a humectant and in the production of polyester compounds. Its presence in animals has generally been considered a contaminant or unexplained (J. Niemuth et al., 2018).
Exposure to propylene glycol mist, such as in aviation emergency training, may cause acute ocular and respiratory effects in non-asthmatic subjects (Wieslander et al., 2001).
Propylene glycol dermatitis has been documented, showing that it can cause both primary irritant skin reactions and allergic sensitization (Catanzaro & Smith, 1991).
In medical settings, large intravenous doses of propylene glycol can be toxic, especially in patients with renal insufficiency or hepatic dysfunction. Treatment of toxicity includes hemodialysis (Zar et al., 2007).
Mechanism of Action
Target of Action
Propylene glycol dioleate is a monoester of propylene glycol and oleic acid . It is primarily used in the formulation of cosmetics and personal care products, including moisturizers, cleansing products, fragrance products, and makeup products such as foundations and lipsticks . Its primary targets are the skin and hair, where it acts as a conditioning agent, emollient, and surfactant .
Mode of Action
As an emollient, this compound softens and soothes the skin by forming an oily layer on the skin’s surface, which helps to reduce water loss and keep the skin hydrated . As a surfactant, it helps to reduce the surface tension of substances, allowing them to spread more easily . This property is particularly useful in cosmetic formulations, where it helps to distribute the product evenly on the skin or hair .
Biochemical Pathways
This compound is typically produced from the reaction of propylene glycol with oleic acid . The biochemical pathways involved in the production of propylene glycol, also known as 1,2-propanediol, can be harnessed into fermentation processes to produce this compound . .
Pharmacokinetics
The pharmacokinetics of propylene glycol, a component of this compound, has been studied. It is rapidly absorbed and has a terminal elimination half-life of approximately 4 hours . The average apparent total body clearance is around 0.1 L kg/h and may be concentration-dependent . The apparent volume of distribution approximates total body water . .
Result of Action
The primary result of the action of this compound is the conditioning and moisturizing of the skin and hair . By forming an oily layer on the skin’s surface, it helps to prevent water loss and keep the skin hydrated . In hair care products, it helps to improve hair texture and manageability .
Safety and Hazards
Future Directions
The future of the propylene glycol dioleate market looks promising with opportunities in the transportation, building and construction, food and beverage, pharmaceuticals, and cosmetic and personal care industries . The global this compound market is expected to grow with a CAGR of 4%-5% from 2020 to 2025 .
properties
IUPAC Name |
2-[(Z)-octadec-9-enoyl]oxypropyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-38(40)42-36-37(3)43-39(41)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21,37H,4-17,22-36H2,1-3H3/b20-18-,21-19- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHYVXGZRGOICM-AUYXYSRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026721 | |
| Record name | 1-Methyl-1,2-ethanediyl 9-octadecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-(1-methyl-1,2-ethanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
105-62-4, 102783-04-0 | |
| Record name | Propylene glycol dioleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1,2-ethanediyl 9-octadecenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid (Z)-, 1-methyl-1,2-ethanediyl ester, bisulfited, sodium salts | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102783040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-(1-methyl-1,2-ethanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Methyl-1,2-ethanediyl 9-octadecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1,2-ethanediyl dioleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.015 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYLENE GLYCOL DIOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84T0LSN7U6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of Propylene Glycol Dioleate?
A1: this compound (PGDO) is primarily used as a plasticizer in poly(vinyl chloride) (PVC) ion-selective membranes. [] It is also used as a lubricant, particularly in applications involving aluminum alloys. [, ] Additionally, PGDO finds application in the synthesis of high-quality surfactants through esterification reactions. []
Q2: How does the plasticizer level of PGDO impact the performance of PVC ion-selective membranes?
A2: Research indicates that there is a "transition window" for the optimal plasticizer level of PGDO in PVC membranes. This window, occurring between a plasticizer level to minimum plasticization level ratio (phr(exp)/phrmin) of 2.0 and 3.3, signifies a shift from minimally plasticized films to predictable ion-selective membranes. [] This optimal ratio corresponds with desirable mechanical properties in the membranes. []
Q3: Are there alternative plasticizers to PGDO in PVC membranes, and how do their properties compare?
A3: Yes, other plasticizers like dioctyl sebacate (DOS), epoxidized this compound, ortho-nitrophenyl octyl ether, epoxidized soybean oil, and epoxidized linseed oil have been studied for use in PVC membranes. [] Each plasticizer exhibits different effects on the dynamic mechanical properties of the membranes, influencing their glass transition temperature and, consequently, their performance. [] For instance, DOS shows a larger depression of the glass transition temperature compared to PGDO. []
Q4: How does PGDO perform as a lubricant compared to other lubricant types?
A4: Research suggests that PGDO, when used as a base oil, demonstrates comparable lubrication performance to mineral turbine oils in hydrodynamic journal bearings. [, ] Factors like viscosity index and operating conditions influence its performance relative to other lubricants. [, ]
Q5: Can the tribological properties of PGDO be enhanced?
A5: Yes, the addition of certain ionic liquids, such as 1-ethyl-3-methylimidazolium tetrafluoroborate or 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, to PGDO can significantly enhance its lubrication properties. [, ] These additives have been shown to reduce wear rates and surface roughness, particularly in aluminum-steel contacts. [, ]
Q6: Are there any environmental concerns regarding the use of PGDO?
A6: While considered an environmentally adapted lubricant (EAL) due to its use of propylene glycol, a readily available chemical, the environmental impact and degradation pathways of PGDO are not extensively discussed in the provided research. Further investigation into its biodegradability and potential ecotoxicological effects is necessary to fully assess its environmental profile. [, ]
Q7: What is the role of PGDO in the synthesis of surfactants?
A7: PGDO serves as a starting material in the lipase-catalyzed synthesis of polyglycerol-3 laurate, a surfactant. [] This solvent-free process, utilizing a bubble column reactor, effectively addresses viscosity issues associated with traditional methods, leading to high space-time yields. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




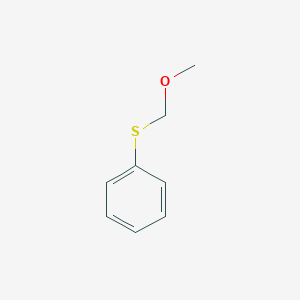
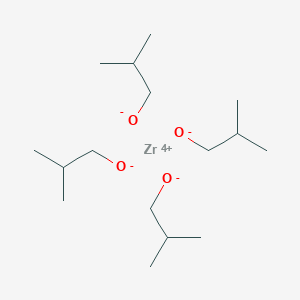
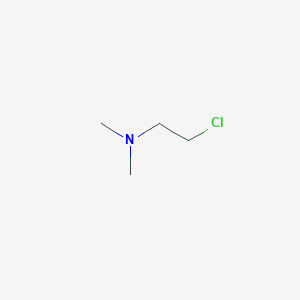
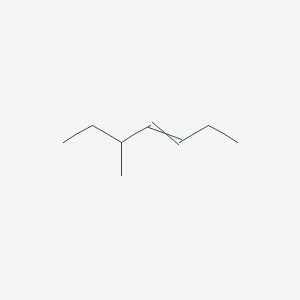
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile](/img/structure/B85672.png)
